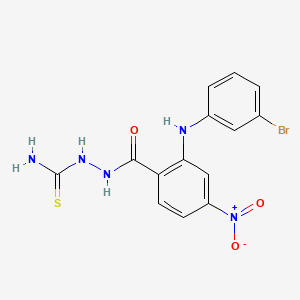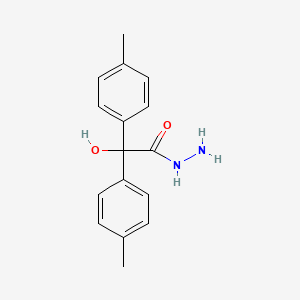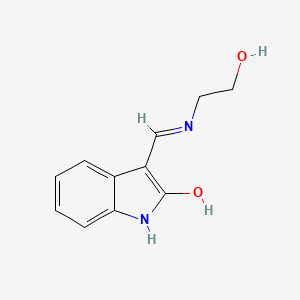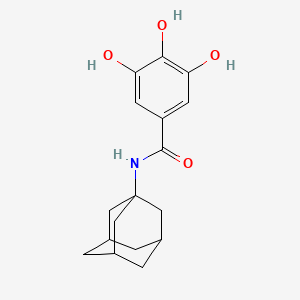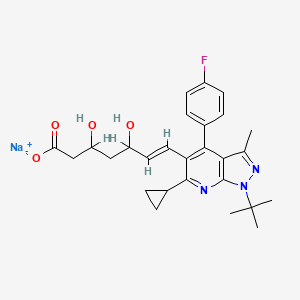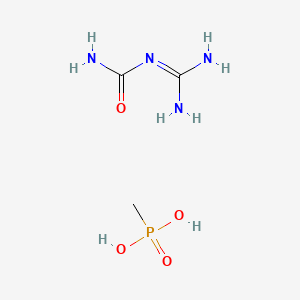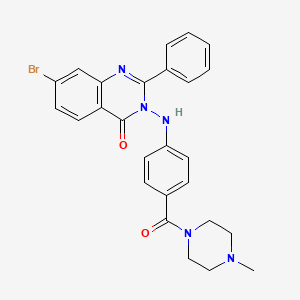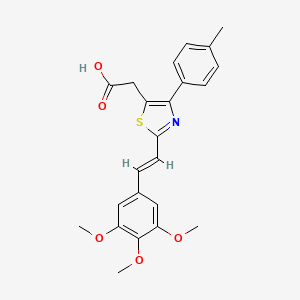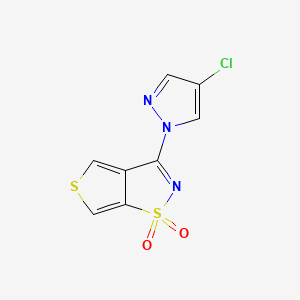
Thieno(3,4-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno(3,4-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a thieno(3,4-d)isothiazole core with a 4-chloro-1H-pyrazol-1-yl substituent and a 1,1-dioxide functional group. Its distinct chemical structure makes it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(3,4-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno(3,4-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The chlorine atom in the pyrazolyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Wissenschaftliche Forschungsanwendungen
Thieno(3,4-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Thieno(3,4-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno(3,4-d)isothiazole derivatives: Compounds with similar core structures but different substituents.
Pyrazole derivatives: Compounds featuring the pyrazole ring with various functional groups.
Sulfonamide derivatives: Compounds containing the sulfonamide functional group with different core structures.
Uniqueness
Thieno(3,4-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-, 1,1-dioxide stands out due to its combination of the thieno(3,4-d)isothiazole core, pyrazolyl substituent, and 1,1-dioxide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
113387-60-3 |
|---|---|
Molekularformel |
C8H4ClN3O2S2 |
Molekulargewicht |
273.7 g/mol |
IUPAC-Name |
3-(4-chloropyrazol-1-yl)thieno[3,4-d][1,2]thiazole 1,1-dioxide |
InChI |
InChI=1S/C8H4ClN3O2S2/c9-5-1-10-12(2-5)8-6-3-15-4-7(6)16(13,14)11-8/h1-4H |
InChI-Schlüssel |
VIMNLHCPXQYDJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1C2=NS(=O)(=O)C3=CSC=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


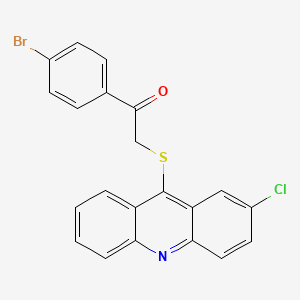
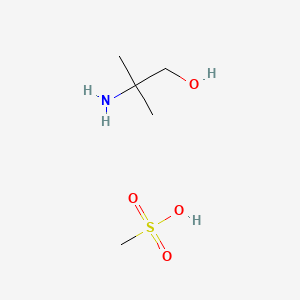
![(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B12734253.png)
